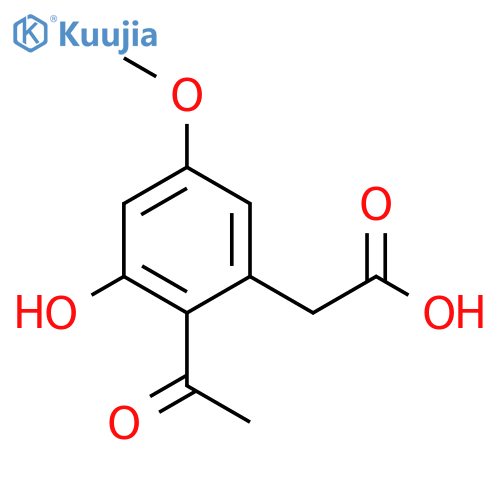

Cas no 19054-28-5 (Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy-)

19054-28-5 structure

商品名:Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy-

CAS番号:19054-28-5

MF:C11H12O5

メガワット:224.209983825684

MDL:MFCD27967593

CID:5221186

PubChem ID:16745395

Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy-

- 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid >=95% (LC/MS-UV)

- 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid, >=95% (LC/MS-UV)

- MLS000877037

- cid_16745395

- DTXSID201245924

- 2-Acetyl-3-hydroxy-5-methoxybenzeneacetic acid

- O-methylcurvulinic acid

- NCGC00169887-01

- AKOS040740087

- 2-(2-acetyl-3-hydroxy-5-methoxy-phenyl)acetic acid

- BRD-K18632160-001-01-9

- ACon0_001031

- ACon1_002394

- 2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid

- NS00097109

- CHEMBL1399010

- 19054-28-5

- BDBM82881

- 2-(2-ethanoyl-5-methoxy-3-oxidanyl-phenyl)ethanoic acid

- Mono-O-methylcurvulinic acid

- SMR000440654

- MEGxm0_000054

- CHEBI:217022

-

- MDL: MFCD27967593

- インチ: 1S/C11H12O5/c1-6(12)11-7(4-10(14)15)3-8(16-2)5-9(11)13/h3,5,13H,4H2,1-2H3,(H,14,15)

- InChIKey: UYUOIPIOTPMHKV-UHFFFAOYSA-N

- ほほえんだ: C1(CC(O)=O)=CC(OC)=CC(O)=C1C(C)=O

計算された属性

- せいみつぶんしりょう: 224.06847348g/mol

- どういたいしつりょう: 224.06847348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 83.8Ų

Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A463946-1mg |

Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- |

19054-28-5 | ≥95%(LC/MS-UV) | 1mg |

¥4560.90 | 2023-09-04 | |

| AN HUI ZE SHENG Technology Co., Ltd. | SMB00520-1mg |

19054-28-5 | ≥95%(LC/MS-UV) | 1mg |

¥7139.89 | 2023-09-15 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00520-1MG |

2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid |

19054-28-5 | 1mg |

¥7139.89 | 2023-09-13 |

Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

19054-28-5 (Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy-) 関連製品

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬